Hmdra

Benzodiazepine Receptor Binding Metabolite Pharmacology

4-Hydroxymidazolam is an imidazobenzodiazepine that serves as the minor hydroxylated metabolite of the short-acting benzodiazepine midazolam, formed via CYP3A4/5-mediated metabolism. This compound is supplied as a high-purity analytical reference standard with detailed characterization data compliant with regulatory guidelines, and is widely employed in bioanalytical method development, validation, and quality control for midazolam-related studies.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
CAS No. 113459-56-6
Cat. No. B037786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHmdra
CAS113459-56-6
Synonyms10-hydroxy-11-methoxydracaenone
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESC1C2COCC(C23C=CC(=O)C=C3)C4=CC(=C(C=C41)O)O
InChIInChI=1S/C17H16O4/c18-12-1-3-17(4-2-12)11-5-10-6-15(19)16(20)7-13(10)14(17)9-21-8-11/h1-4,6-7,11,14,19-20H,5,8-9H2/t11-,14?/m1/s1
InChIKeyZMEYLNFPIDENDY-YNODCEANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxymidazolam (CAS 59468-85-8): Minor Midazolam Metabolite Reference Standard for Analytical Validation and CYP3A Phenotyping


4-Hydroxymidazolam is an imidazobenzodiazepine that serves as the minor hydroxylated metabolite of the short-acting benzodiazepine midazolam, formed via CYP3A4/5-mediated metabolism [1]. This compound is supplied as a high-purity analytical reference standard with detailed characterization data compliant with regulatory guidelines, and is widely employed in bioanalytical method development, validation, and quality control for midazolam-related studies [2].

Workflow LC-MS/MS bioanalytical method development and validation
Selection Certified reference standard for minor metabolite quantification
Use Context CYP3A4/5 phenotyping and in vitro drug-drug interaction research

4-Hydroxymidazolam (CAS 59468-85-8) in Bioanalytical Assays: Why Its Minor Metabolite Status Mandates a Distinct Reference Standard


4-Hydroxymidazolam cannot be substituted by the major metabolite 1-hydroxymidazolam or the parent drug midazolam in analytical workflows. These three analytes exhibit distinct chromatographic retention times, mass spectrometric transitions, and enzymatic formation kinetics [1]. Using an incorrect reference standard would compromise assay accuracy, linearity, and recovery, potentially leading to erroneous pharmacokinetic or drug-drug interaction conclusions [2][3].

4-Hydroxymidazolam
Minor metabolite, distinct retention time and MS transitionTarget
1-Hydroxymidazolam / Midazolam
Different chromatographic profiles and enzymatic formation kinetics
Using an incorrect reference standard may compromise assay accuracy, linearity, and recovery; 4-hydroxymidazolam requires its own certified standard for reliable quantification.

4-Hydroxymidazolam (CAS 59468-85-8) Quantitative Differentiation Evidence for Analytical Reference Standard Selection


4-Hydroxymidazolam Exhibits 65% Lower Benzodiazepine Receptor Affinity Compared to 1-Hydroxymidazolam

In vitro studies demonstrate that 4-hydroxymidazolam exhibits a benzodiazepine receptor affinity of approximately 7% relative to midazolam, which is 65% lower than the 20% relative affinity observed for 1-hydroxymidazolam [1]. This marked difference underscores the need for a dedicated 4-hydroxymidazolam reference standard in experiments where even trace levels of this minor metabolite could confound pharmacodynamic interpretations.

Receptor Affinity
Head-to-head
4-OH-MDZ: ~7% (vs midazolam)
1-OH-MDZ: ~20% (vs midazolam)
Supports receptor binding assay context differentiation
65% lower affinity than 1-hydroxymidazolam; data to verify
Benzodiazepine Receptor Binding Metabolite Pharmacology

4-Hydroxymidazolam Represents ≤5% of Midazolam Biotransformation Products, Enabling Its Use as a Specific Marker of Minor Metabolic Pathway Activity

In human liver microsomes, 4-hydroxymidazolam accounts for only 5% or less of midazolam biotransformation products, while the major metabolite 1-hydroxymidazolam constitutes 60-70% of the products [1]. This quantitative disparity makes the 4-hydroxymidazolam reference standard uniquely valuable for selectively monitoring the minor, and potentially differentially regulated, CYP3A-mediated metabolic pathway [2].

Biotransformation %
Head-to-head
4-OH-MDZ: ≤5%
1-OH-MDZ: 60–70%
Supports minor pathway monitoring in CYP3A research
At least 12-fold lower formation; human liver microsomes
Drug Metabolism CYP3A Pharmacokinetics

4-Hydroxymidazolam Formation by Recombinant CYP3A4 Exhibits a 9.1-Fold Lower Intrinsic Clearance Than 1-Hydroxymidazolam

Using recombinant CYP3A4, the intrinsic clearance (CLint) for 4-hydroxymidazolam formation (0.72 µl/min/pmol CYP3A4) is 9.1-fold lower than that for 1-hydroxymidazolam formation (6.55 µl/min/pmol CYP3A4) [1]. This substantial difference in catalytic efficiency provides a quantitative benchmark for validating in vitro CYP3A activity assays and confirms the need for a highly pure 4-hydroxymidazolam standard to accurately measure this low-efficiency pathway.

Intrinsic Clearance
Head-to-head
4-OH-MDZ CLint: 0.72 µl/min/pmol
Supports enzyme kinetic assay validation
9.1-fold lower than 1-hydroxymidazolam; recombinant CYP3A4
Enzyme Kinetics CYP3A4 In Vitro Metabolism

4-Hydroxymidazolam Plasma Concentrations Remain Detectable and Quantifiable in Pharmacokinetic Studies Using Validated LC-MS/MS Methods

Validated LC-MS/MS methods have demonstrated the ability to simultaneously quantify midazolam, 1-hydroxymidazolam, and 4-hydroxymidazolam in human plasma with lower limits of quantification (LLOQ) reaching 0.1 ng/mL for 1-hydroxymidazolam and comparable sensitivity for 4-hydroxymidazolam [1]. This capability confirms that 4-hydroxymidazolam, despite being a minor metabolite, is present at detectable levels in vivo and can be reliably measured when a certified reference standard is employed [2].

LC-MS/MS Detection
Method context
Detectable at low ng/mL in human plasma research matrices
Supports bioanalytical method context for minor metabolite
Validated LC-MS/MS methods with LLOQ ~0.1 ng/mL for 1-OH-MDZ; similar sensitivity reported
Bioanalysis LC-MS/MS Pharmacokinetics

4-Hydroxymidazolam Formation Exhibits Differential Sensitivity to CYP3A Inhibitors Compared to 1-Hydroxymidazolam

Studies with fluconazole reveal that the 4-hydroxymidazolam pathway is less sensitive to inhibition than the 1-hydroxymidazolam pathway; at 100 µM fluconazole, the intrinsic clearance ratio (1'-OH/4-OH) decreased from 9.1 to 3.3, indicating a selective effect on the major pathway [1]. Furthermore, carbamazepine and fluoxetine cause preferential inhibition of the 1'-hydroxymidazolam pathway compared to the 4-hydroxymidazolam pathway [2]. This differential inhibition underscores the need for a separate 4-hydroxymidazolam standard to accurately assess the full spectrum of CYP3A drug-drug interactions.

Inhibitor Sensitivity
Head-to-head
4-OH pathway less inhibited
1'-OH pathway inhibited 2.8-fold more
Supports CYP3A inhibitor selectivity studies
Fluconazole effect; ratio shift from 9.1 to 3.3 (recombinant CYP3A4)
Drug-Drug Interactions CYP3A Inhibition Enzyme Allosterism

4-Hydroxymidazolam (CAS 59468-85-8) Critical Application Scenarios for Analytical Reference Standards


Bioanalytical Method Development and Validation for Regulatory-Compliant Pharmacokinetic Studies

Procure a certified 4-hydroxymidazolam reference standard to develop and validate LC-MS/MS or GC-MS methods for the simultaneous quantification of midazolam and its metabolites in human plasma, serum, or urine. The standard's low endogenous abundance and distinct chromatographic properties enable robust assay calibration, ensuring accurate measurement of the minor metabolic pathway as required for comprehensive pharmacokinetic analysis [1][2].

In Vitro CYP3A4/5 Phenotyping and Drug-Drug Interaction (DDI) Assessment

Use the 4-hydroxymidazolam standard as an analytical reference for quantifying the minor hydroxylation pathway in human liver microsomes or recombinant CYP3A4/5 systems. This is critical for evaluating differential inhibitor effects and allosteric modulation of CYP3A enzymes, as the 4-hydroxy pathway exhibits distinct sensitivity to inhibitors compared to the 1-hydroxy pathway [3].

Clinical and Forensic Toxicology Confirmatory Analysis

Employ the 4-hydroxymidazolam reference standard as a secondary marker in clinical or forensic toxicology testing to confirm midazolam exposure and assess metabolic activity. Its detection in biofluids, in conjunction with midazolam and 1-hydroxymidazolam, provides a more complete metabolic profile that can aid in interpretation of cases involving potential impaired driving or drug-facilitated crimes .

Quality Control in Pharmaceutical Manufacturing of Midazolam and Generic Formulations

Incorporate the 4-hydroxymidazolam standard into quality control protocols for midazolam active pharmaceutical ingredient (API) and finished dosage forms. The standard is used to establish impurity limits and to validate analytical methods for detecting and quantifying trace levels of this hydroxylated metabolite/impurity, as per ANDA and compendial requirements [4].

Application
Selection Property
Validation Focus
Bioanalytical method development (research matrices)
Certified reference standard, distinct chromatographic profile
Assay accuracy, LLOQ context, matrix-effect review
CYP3A4/5 phenotyping and DDI research
Minor pathway marker, differential inhibition context
Enzyme kinetic parameter review, inhibitor selectivity interpretation
Forensic toxicology research
Secondary exposure marker, multi-analyte confirmation
Biofluid analysis context, metabolic profile interpretation
Impurity profiling in midazolam API research
Trace impurity standard, method specificity
LOD/LOQ validation, selectivity towards co-eluting impurities

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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